Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate

Description

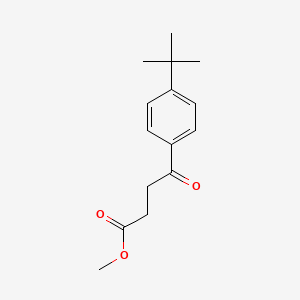

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is an organic ester featuring a tert-butyl-substituted phenyl group attached to a 4-oxobutyrate backbone. This compound is structurally characterized by a ketone group at the 4-position of the butyrate chain and a methyl ester moiety. The tert-butyl group imparts significant steric bulk and hydrophobicity, influencing its physical and chemical properties.

Properties

IUPAC Name |

methyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-15(2,3)12-7-5-11(6-8-12)13(16)9-10-14(17)18-4/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINTULAEGKMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-tert-butylphenyl)-4-oxobutyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate can undergo oxidation to form carboxylic acid derivatives. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium or chromium-based oxidants under reflux.

-

Product : 4-(4-tert-Butylphenyl)-4-oxobutyric acid.

-

Mechanism : The α-hydrogen adjacent to the ketone is oxidized, converting the ketone to a carboxylic acid group.

Reduction Reactions

The ketone moiety can be selectively reduced to a hydroxyl or methylene group:

-

Catalytic Hydrogenation :

-

Reagents : H₂ gas with palladium (Pd) or platinum (Pt) catalysts.

-

Product : Methyl 4-(4-tert-butylphenyl)-4-hydroxybutyrate.

-

-

Metal Hydride Reduction :

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : Secondary alcohol derivatives.

-

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂SO₄ in refluxing ethanol | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | ~85% |

| Basic Hydrolysis | K₂CO₃ in THF/H₂O at 0°C | Potassium salt of the acid | 66% |

This reaction is critical for generating intermediates for further functionalization .

Nucleophilic Addition

The ketone participates in nucleophilic additions, such as:

-

Grignard Reactions :

-

Henry Reaction :

Claisen Condensation

The compound undergoes self-condensation or cross-condensation:

-

Cross-Condensation with 4-Methoxyacetophenone :

Functionalization via Alkylation

The tert-butylphenyl group influences steric effects, directing regioselective reactions:

-

Alkylation of the Aromatic Ring :

-

Reagents : Friedel-Crafts alkylation with tert-butyl chloride/AlCl₃.

-

Product : Polysubstituted aromatic derivatives.

-

Key Structural Influences on Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structure allows for the modification of pharmacokinetic properties, enhancing bioavailability and efficacy.

Case Studies

-

Anti-inflammatory Activity :

- In vitro studies demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study reported a significant reduction in prostaglandin E2 levels when treated with this compound, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

- Anticancer Potential :

Materials Science Applications

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, particularly in polymer chemistry.

Polymer Synthesis

- This compound can be used as a monomer in the production of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The phenyl ring can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS MFCD03090515)

- Substituent : Bromine atom at the para position of the phenyl ring.

- Impact: Bromine's electronegativity and polarizability enhance dipole-dipole interactions, increasing boiling points compared to non-halogenated analogs. The molecular weight (265.11 g/mol) is higher than the tert-butyl derivative due to bromine's atomic mass .

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine's reactivity .

Methyl 4-(4-chlorophenyl)-4-oxobutanoate

- Substituent : Chlorine atom at the para position.

- However, its smaller size compared to tert-butyl reduces steric hindrance, facilitating reactions like bromination (as seen in ) .

Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate

- Substituent : Ethyl ester group instead of methyl.

- Impact : The ethyl group increases molecular weight and hydrophobicity, reducing volatility compared to the methyl ester. This compound is widely available (10 suppliers listed in ), suggesting industrial relevance .

Methyl 4-oxobutyrate (CAS 13865-19-5)

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Feature(s) |

|---|---|---|---|---|

| Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate* | ~264.32 | >200 (estimated) | ~1.1 (estimated) | High steric bulk, hydrophobic, electron-donating tert-butyl group. |

| Methyl 4-oxobutyrate | 116.12 | 167.3 | 1.037 | Base compound; polar, low molecular weight. |

| Methyl 4-(4-bromophenyl)-4-oxobutanoate | 265.11 | N/A | N/A | Bromine enhances reactivity in cross-coupling reactions. |

| Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate | 278.35 | N/A | N/A | Higher hydrophobicity than methyl analog; common synthetic intermediate. |

Chromatographic Behavior

- Methyl 4-(2'-methoxy-carbonylphenyl)-4-oxobutyrate (): Separated using TLC systems with toluene/HOAc (9:1), suggesting moderate polarity. The tert-butyl derivative would likely exhibit higher retention times in non-polar systems due to increased hydrophobicity .

- Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate (): Polar methoxy groups may reduce Rf values in silica gel TLC compared to tert-butyl-substituted compounds .

Biological Activity

Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as oxobutanoates. Its structure includes a butyric acid derivative with a tert-butyl group and a phenyl moiety, which contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects by:

- Inhibiting specific enzymes : The compound may bind to enzymes involved in metabolic pathways, altering their activity and leading to downstream biological effects.

- Modulating receptor activity : It might interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated:

- Broad-spectrum antibacterial effects : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin in certain assays. For example, it displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In the context of cancer research, this compound has been evaluated for its potential as an anticancer agent:

- Cell proliferation inhibition : Studies have reported that the compound can inhibit the proliferation of various cancer cell lines, suggesting a possible role as an anticancer therapeutic. The specific pathways involved remain under investigation but may include apoptosis induction and cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent effects : Variations in the tert-butyl group or modifications on the phenyl ring have been shown to influence the potency and selectivity of the compound against specific microbial strains or cancer cell lines .

| Substituent | Activity (MIC) | Notes |

|---|---|---|

| Tert-butyl | Low MIC | Enhances lipophilicity |

| Phenyl | Variable | Affects receptor binding affinity |

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Antibacterial Efficacy : A study evaluated its effectiveness against Mycobacterium tuberculosis, demonstrating significant inhibition at concentrations lower than those required for conventional treatments .

- Anticancer Potential : In vitro assays revealed that this compound could induce apoptosis in human breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.